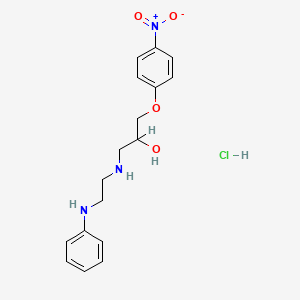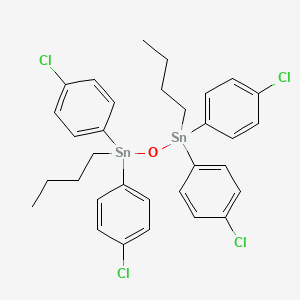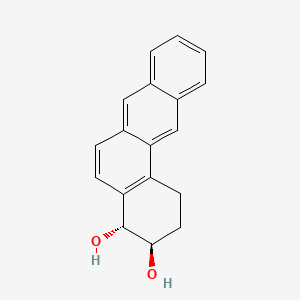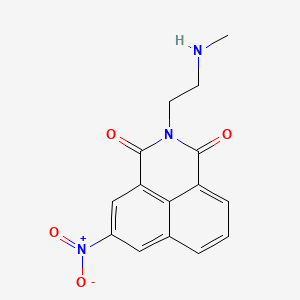silane CAS No. 82482-05-1](/img/structure/B14431490.png)
[3-(4-Methoxyphenyl)prop-2-en-1-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane is an organic compound that features a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)prop-2-en-1-ylsilane typically involves the reaction of 4-methoxybenzaldehyde with an appropriate allyl silane under catalytic conditions. One common method involves the use of a palladium catalyst to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of 3-(4-Methoxyphenyl)prop-2-en-1-ylsilane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, which are crucial for optimizing the synthesis process.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)prop-2-en-1-ylsilane involves its interaction with various molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic systems, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane: Similar structure but with ethyl groups instead of methyl groups on the silicon atom.
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane: Contains phenyl groups instead of methyl groups on the silicon atom.
Uniqueness
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane is unique due to its specific combination of a methoxyphenyl group and a trimethylsilyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
82482-05-1 |
|---|---|
分子式 |
C13H20OSi |
分子量 |
220.38 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)prop-2-enyl-trimethylsilane |
InChI |
InChI=1S/C13H20OSi/c1-14-13-9-7-12(8-10-13)6-5-11-15(2,3)4/h5-10H,11H2,1-4H3 |
InChIキー |
DMXYVWDFQPAODH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)



![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)


![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)


![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)

